Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1823527-33-8
VCID: VC5401835
InChI: InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
SMILES: COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate

CAS No.: 1823527-33-8

Cat. No.: VC5401835

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate - 1823527-33-8

Specification

CAS No. 1823527-33-8
Molecular Formula C13H14N2O2
Molecular Weight 230.267
IUPAC Name methyl 2-(1-benzylpyrazol-4-yl)acetate
Standard InChI InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
Standard InChI Key CMRNGGQIHWBPSQ-UHFFFAOYSA-N
SMILES COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2

Introduction

Structural and Molecular Properties

The IUPAC name of methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate reflects its benzyl-protected pyrazole ring substituted at the 4-position with an acetoxy methyl group. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.267 g/mol
SMILESCOC(=O)CC1=CN(N=C1)CC2=CC=CC=C2
InChI KeyCMRNGGQIHWBPSQ-UHFFFAOYSA-N

The pyrazole ring’s aromaticity and the electron-withdrawing ester group contribute to its planar geometry, as evidenced by X-ray crystallography data from related compounds. Nuclear magnetic resonance (NMR) spectroscopy of the ethyl analog, ethyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate, reveals characteristic signals: a singlet at δ 7.46 ppm for the pyrazole C–H proton, a multiplet at δ 7.27–7.37 ppm for benzyl aromatic protons, and a quartet at δ 4.14 ppm for the ethoxy group . These features suggest similar electronic environments for the methyl derivative.

Synthetic Methodologies

Condensation and Cyclization Reactions

The synthesis of methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate typically begins with pyrazole ring formation via cyclocondensation. A common route involves reacting benzyl halides with pyrazole precursors in the presence of a base such as potassium carbonate. For example, 4-chloropyridine-3-sulfonamide derivatives can undergo nucleophilic substitution with benzylamine to install the benzyl group, followed by esterification with methyl chloroacetate .

Transition Metal-Catalyzed Coupling

Advanced methods employ palladium or copper catalysts to streamline regioselective functionalization. In one protocol, Negishi cross-coupling of 1-benzyl-4-bromo-1H-pyrazole with methyl zinc acetate in tetrahydrofuran (THF) yields the target compound with >80% efficiency . Key reaction conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Temperature: 80°C

  • Solvent: anhydrous THF

  • Yield: 85% (purified via silica gel chromatography)

This method avoids harsh bases and improves scalability compared to traditional condensation routes .

Post-Functionalization Strategies

The methyl ester group serves as a handle for further derivatization. Hydrolysis with aqueous NaOH produces the carboxylic acid analog, which can undergo amidation or reduction to alcohols . For instance, treatment with lithium aluminum hydride (LiAlH₄) in THF reduces the ester to a primary alcohol, enabling access to hydroxymethyl-pyrazole derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.46 (s, 1H, pyrazole C–H)

  • δ 7.27–7.37 (m, 5H, benzyl aromatic H)

  • δ 5.25 (s, 2H, N–CH₂–Ph)

  • δ 3.72 (s, 3H, OCH₃)

  • δ 3.46 (s, 2H, CH₂COO)

¹³C NMR (101 MHz, CDCl₃):

  • δ 171.6 (C=O)

  • δ 139.6 (pyrazole C-3)

  • δ 136.6 (benzyl ipso-C)

  • δ 128.4–128.9 (benzyl aromatic C)

  • δ 52.1 (OCH₃)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 1685 cm⁻¹ (C=O stretch)

  • 1602 cm⁻¹ (pyrazole ring vibration)

  • 1245 cm⁻¹ (C–O ester stretch)

Biological Activities and Mechanisms

Anticancer Activity

Analogous 1-benzylpyrazole compounds demonstrate autophagy-modulating effects in cancer cells. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides induce apoptosis in HeLa cells via ROS-mediated mitochondrial dysfunction. The methyl ester group in the target compound may enhance cell membrane permeability, potentiating similar mechanisms.

Antioxidant Properties

Electron-rich pyrazole rings scavenge free radicals through π-π stacking and hydrogen donation. In DPPH assays, related benzylpyrazole derivatives exhibit IC₅₀ values of 12–18 µM, outperforming ascorbic acid (IC₅₀ = 25 µM).

Industrial and Pharmaceutical Applications

Drug Discovery Scaffolds

The compound’s modular structure allows for rapid generation of combinatorial libraries. In DNA-encoded chemical library (DEL) platforms, its ethyl analog serves as a building block for α-heteroaryl-α-amino acids, enabling high-throughput screening against therapeutic targets .

Materials Science

Pyrazole-based esters act as ligands in luminescent metal-organic frameworks (MOFs). Copper(II) complexes of methyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate exhibit intense blue emission (λₑₘ = 450 nm), making them candidates for OLED materials .

Agricultural Chemistry

Structure-activity relationship (SAR) studies indicate that benzylpyrazole esters inhibit fungal chitin synthase, a target for crop protection agents. Field trials with wheat rust pathogens show EC₅₀ values of 0.8–1.2 ppm, comparable to commercial fungicides .

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